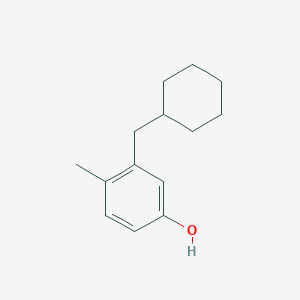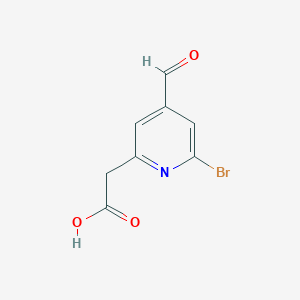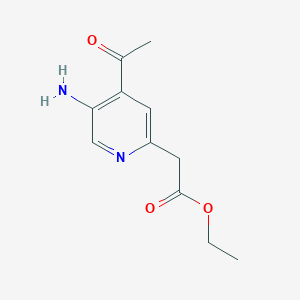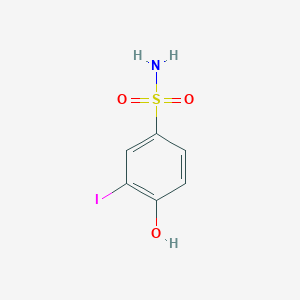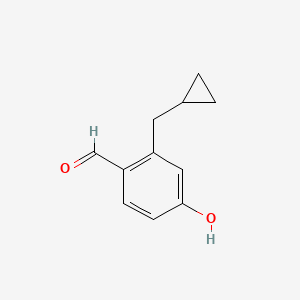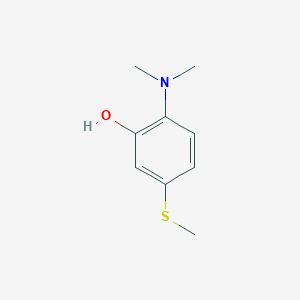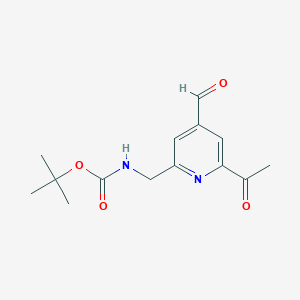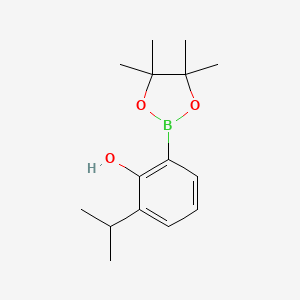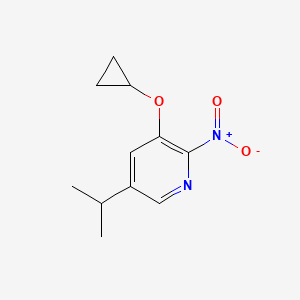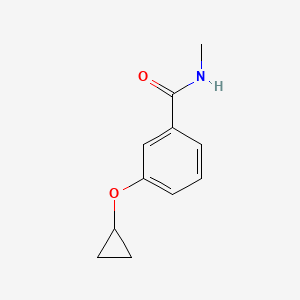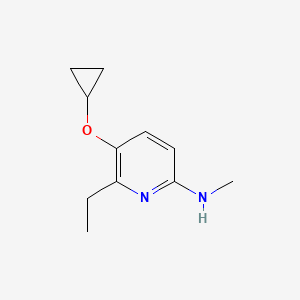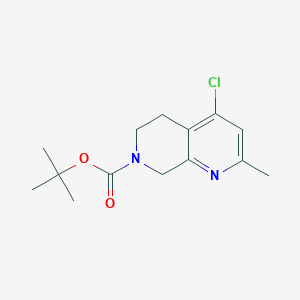![molecular formula C8H6F6N2 B14841192 [2,6-Bis(trifluoromethyl)pyridin-4-YL]methylamine](/img/structure/B14841192.png)
[2,6-Bis(trifluoromethyl)pyridin-4-YL]methylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2,6-Bis(trifluoromethyl)pyridin-4-YL]methylamine: is an organic compound with the molecular formula C8H6F6N2 and a molecular weight of 244.14 g/mol . This compound is characterized by the presence of two trifluoromethyl groups attached to a pyridine ring, which is further connected to a methylamine group. The presence of trifluoromethyl groups imparts unique chemical properties, making it a compound of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [2,6-Bis(trifluoromethyl)pyridin-4-YL]methylamine typically involves the reaction of 2,6-bis(trifluoromethyl)pyridine with formaldehyde and ammonia or a primary amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) to facilitate the formation of the methylamine group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [2,6-Bis(trifluoromethyl)pyridin-4-YL]methylamine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of corresponding N-oxides.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho to the trifluoromethyl groups. Common reagents include halogens and organometallic compounds.
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Halogens, organometallic reagents
Major Products Formed:
Oxidation: N-oxides
Reduction: Amine derivatives
Substitution: Halogenated or organometallic-substituted pyridines
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [2,6-Bis(trifluoromethyl)pyridin-4-YL]methylamine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of ligands for catalysis and coordination chemistry .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its trifluoromethyl groups can enhance the metabolic stability and bioavailability of drug candidates, making it a useful scaffold in medicinal chemistry .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic applications. The compound’s ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in agrochemicals, polymers, and advanced materials .
Mecanismo De Acción
The mechanism of action of [2,6-Bis(trifluoromethyl)pyridin-4-YL]methylamine involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to the desired biological effects .
Comparación Con Compuestos Similares
- 2,6-Bis(trifluoromethyl)pyridine
- 4-Pyridinemethanamine
- 2,6-Bis(trifluoromethyl)aniline
Comparison: Compared to similar compounds, [2,6-Bis(trifluoromethyl)pyridin-4-YL]methylamine is unique due to the presence of both trifluoromethyl groups and a methylamine group. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it more versatile in various applications .
Propiedades
Fórmula molecular |
C8H6F6N2 |
|---|---|
Peso molecular |
244.14 g/mol |
Nombre IUPAC |
[2,6-bis(trifluoromethyl)pyridin-4-yl]methanamine |
InChI |
InChI=1S/C8H6F6N2/c9-7(10,11)5-1-4(3-15)2-6(16-5)8(12,13)14/h1-2H,3,15H2 |
Clave InChI |
KJFKPBZYLIUOIY-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(N=C1C(F)(F)F)C(F)(F)F)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



